Cas no 885227-89-4 (NAPHTHALENE, 2-BROMO-7-(METHYLTHIO)-)

NAPHTHALENE, 2-BROMO-7-(METHYLTHIO)- is a brominated and sulfur-substituted naphthalene derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a bromo group at the 2-position and a methylthio moiety at the 7-position, offering reactivity for further functionalization. This compound is valued for its role in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the electrophilic nature of the bromine substituent. The methylthio group enhances solubility in organic solvents, facilitating purification and downstream modifications. Its stability under standard conditions makes it suitable for storage and handling in research and industrial settings.
NAPHTHALENE, 2-BROMO-7-(METHYLTHIO)- structure
885227-89-4 structure
Product Name:NAPHTHALENE, 2-BROMO-7-(METHYLTHIO)-
CAS No:885227-89-4
MF:C11H9BrS
MW:253.158160924911
CID:3474810
PubChem ID:44550985
Update Time:2025-05-21

NAPHTHALENE, 2-BROMO-7-(METHYLTHIO)- Chemical and Physical Properties

Names and Identifiers

    • NAPHTHALENE, 2-BROMO-7-(METHYLTHIO)-
    • 2-bromo-7-(methylsulfanyl)naphthalene
    • FNVIVQVYYAYNQM-UHFFFAOYSA-N
    • SCHEMBL3556399
    • (7-bromonaphthalen-2-yl)(methyl)sulfane
    • EN300-37158318
    • 885227-89-4
    • Inchi: 1S/C11H9BrS/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3
    • InChI Key: FNVIVQVYYAYNQM-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC(SC)=C2)=CC=C1Br

Computed Properties

  • Exact Mass: 251.96083Da
  • Monoisotopic Mass: 251.96083Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 25.3Ų

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Additional information on NAPHTHALENE, 2-BROMO-7-(METHYLTHIO)-

Naphthalene, 2-Bromo-7-(Methylthio)- (CAS No: 885227-89-4)

Naphthalene, 2-bromo-7-(methylthio)-, with the CAS number 885227-89-4, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a naphthalene backbone substituted with a bromine atom at the 2-position and a methylthio group at the 7-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of naphthalene derivatives with tailored functionalities. Naphthalene, 2-bromo-7-(methylthio)-, is one such example where the strategic placement of substituents enhances its reactivity and stability. The methylthio group (-SMe) at the 7-position introduces sulfur-based interactions, which can influence the electronic properties of the molecule. Meanwhile, the bromine atom at the 2-position serves as an excellent leaving group in substitution reactions, facilitating further functionalization.

One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. Researchers have explored its use in constructing heterocyclic compounds, which are integral to drug discovery and materials engineering. For instance, studies have shown that derivatives of naphthalene can be incorporated into organic semiconductors, offering improved charge transport properties. The methylthio group in this compound has been found to enhance electron mobility in such materials, making it a candidate for next-generation electronic devices.

In addition to its role in materials science, naphthalene, 2-bromo-7-(methylthio)- has shown potential in medicinal chemistry. The compound's structure allows for selective binding to certain biological targets, such as enzymes or receptors. Recent studies have highlighted its ability to modulate enzyme activity through sulfur-mediated interactions, suggesting its utility in drug design.

From an environmental perspective, understanding the behavior of naphthalene derivatives like this compound is crucial for assessing their impact on ecosystems. Research has focused on their degradation pathways under various conditions, including photodegradation and microbial action. Results indicate that the methylthio group influences biodegradation rates, potentially offering insights into designing more eco-friendly compounds.

In conclusion, naphthalene, 2-bromo-7-(methylthio)- (CAS No: 885227-89-4) stands as a testament to the ingenuity of modern synthetic chemistry. Its unique structure and versatile properties make it a valuable asset across multiple disciplines. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and practical technologies.

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